tert-Butyl (2-amino-3-chlorophenyl)carbamate
Overview
Description
tert-Butyl (2-amino-3-chlorophenyl)carbamate is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.7 g/mol . It is a solid at room temperature and is commonly used in various chemical synthesis processes.
Preparation Methods
The synthesis of tert-Butyl (2-amino-3-chlorophenyl)carbamate typically involves the reaction of 2-amino-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl (2-amino-3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Scientific Research Applications
tert-Butyl (2-amino-3-chlorophenyl)carbamate is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2-amino-3-chlorophenyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the chlorophenyl group.
tert-Butyl-N-methylcarbamate: Another related compound used in organic synthesis.
Phenyl carbamate: Used in different contexts but shares some chemical properties.
These comparisons highlight the unique presence of the 2-amino-3-chlorophenyl group in this compound, which imparts specific reactivity and applications.
Biological Activity
Tert-butyl (2-amino-3-chlorophenyl)carbamate is a carbamate compound with significant biological activity, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring a tert-butyl group and a 2-amino-3-chlorophenyl moiety, influences its reactivity and interaction with various biological targets. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorophenol. The reaction can be catalyzed by various acids or bases to optimize yield and purity. The general procedure can be summarized as follows:
- Reactants : Tert-butyl carbamate and 2-amino-3-chlorophenol.
- Catalysts : Acidic or basic conditions may be applied.
- Conditions : Controlled temperature and time for optimal yield.
This synthesis pathway highlights the compound's versatility as an intermediate in organic synthesis, suggesting its potential for further functionalization.
Anticholinesterase Activity
Research has indicated that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its inhibitory effects on acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .
Antiviral Properties
This compound has demonstrated antiviral activity, particularly against the tobacco mosaic virus. This property makes it a candidate for use in crop protection and disease management in agriculture.
In Vivo Studies
Recent studies have evaluated the anti-inflammatory properties of related carbamate compounds. For instance, derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate showed promising anti-inflammatory activity with inhibition percentages ranging from 39% to 54% within 12 hours . Such findings suggest that this compound could also possess similar anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cytochrome P450 Enzymes : The compound may act as a selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cell Membrane Permeability : Its ability to permeate biological membranes suggests potential impacts on cellular processes, influencing drug absorption and efficacy.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Tert-butyl N-(2-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Altered activity profile |
Tert-butyl N-(4-chlorophenyl)carbamate | Chlorine at para position | Different biological properties |
Tert-butyl N-(3-chloroaniline)carbamate | Aniline derivative | Varying reactivity and solubility |
The specific amino and chloro substitutions on the phenyl ring contribute to its distinct biological activities compared to these similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCKYWYOFQHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719246 | |
Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-81-4 | |
Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 954238-81-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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